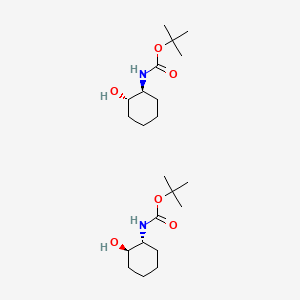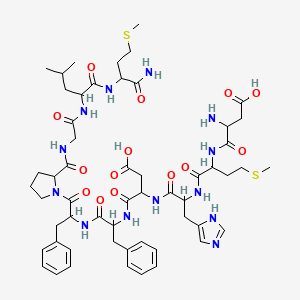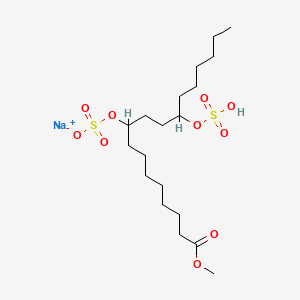![molecular formula C15H26N5O4P B12323379 bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate](/img/structure/B12323379.png)
bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl Tenofovir Fumarate is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV-1 infection and chronic hepatitis B. This compound is known for its ability to inhibit viral replication by interfering with the viral RNA-dependent DNA polymerase.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl Tenofovir Fumarate involves esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base, phase transfer catalyst, and optionally a dehydrating agent in a suitable solvent . The process can be optimized to improve yield and efficiency, such as implementing a telescoped process for the second stage and optimizing the final reaction .
Industrial Production Methods
Industrial production of Diisopropyl Tenofovir Fumarate typically involves a three-step manufacturing process. Key improvements include the use of a quaternary ammonium salt in the alkylation reaction and a nonaqueous process for removing NMP and triethylamine from the product mixture .
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl Tenofovir Fumarate undergoes various chemical reactions, including:
Oxidation: Conversion to its active form, tenofovir, through ester hydrolysis.
Reduction: Stereoselective reduction using alcohol dehydrogenase.
Substitution: Alkylation with tosylated diethyl(hydroxymethyl) phosphonate.
Common Reagents and Conditions
Common reagents used in these reactions include chloromethyl isopropyl carbonate, alcohol dehydrogenase, and tosylated diethyl(hydroxymethyl) phosphonate. Conditions often involve the use of non-polar solvents and phase transfer catalysts .
Major Products Formed
The major product formed from these reactions is tenofovir, which is further converted into its active form, tenofovir diphosphate, through phosphorylation .
Aplicaciones Científicas De Investigación
Diisopropyl Tenofovir Fumarate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of nucleotide analogs and as a model compound for studying ester hydrolysis.
Biology: Investigated for its effects on cellular processes and enzyme interactions.
Medicine: Widely used in the treatment of HIV-1 and chronic hepatitis B.
Industry: Employed in the development of antiretroviral therapies and fixed-dose combination drugs.
Mecanismo De Acción
Diisopropyl Tenofovir Fumarate exerts its effects by inhibiting the viral RNA-dependent DNA polymerase. It is converted to its active form, tenofovir diphosphate, which competes with natural substrates and causes chain termination during viral DNA synthesis . This inhibition prevents the replication of HIV and hepatitis B viruses.
Comparación Con Compuestos Similares
Similar Compounds
Tenofovir Alafenamide: Another prodrug of tenofovir with improved bioavailability and reduced toxicity.
Adefovir Dipivoxil: A nucleotide analog used in the treatment of hepatitis B.
Lamivudine: A nucleoside analog reverse transcriptase inhibitor used in combination with tenofovir.
Uniqueness
Diisopropyl Tenofovir Fumarate is unique due to its high efficacy in inhibiting viral replication and its use in combination therapies for HIV and hepatitis B. Its improved pharmacokinetic profile and reduced side effects make it a preferred choice in antiretroviral therapy .
Propiedades
IUPAC Name |
9-[2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N5O4P/c1-10(2)23-25(21,24-11(3)4)9-22-12(5)6-20-8-19-13-14(16)17-7-18-15(13)20/h7-8,10-12H,6,9H2,1-5H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBNLEOTULGTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N5O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
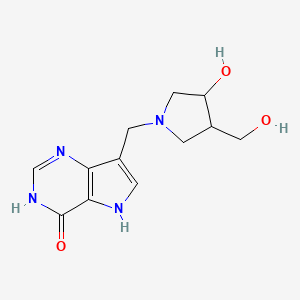
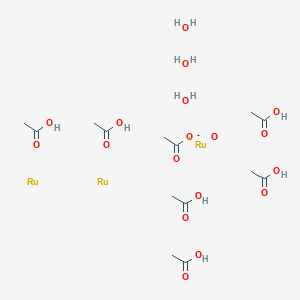
![(S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester)](/img/structure/B12323335.png)
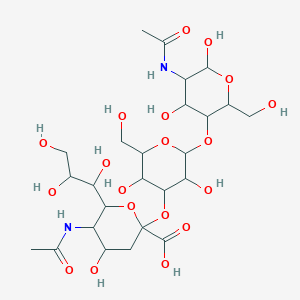
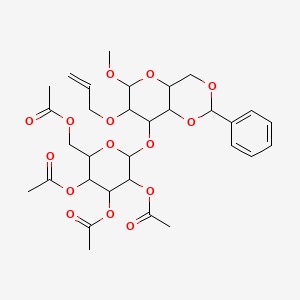
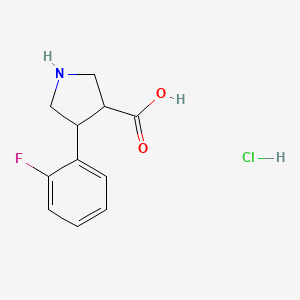
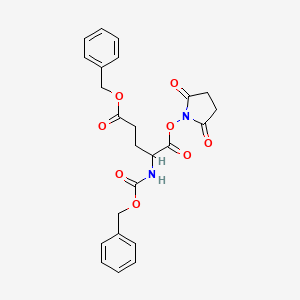
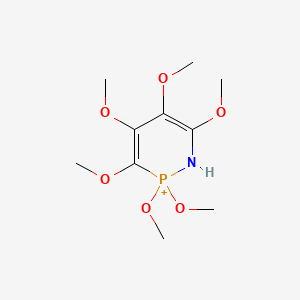
![Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B12323364.png)
